4-(methylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide
Description
4-(Methylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide is a benzamide derivative featuring a methylsulfonyl group at the 4-position of the benzene ring and a thiazole moiety substituted with a 3-nitrophenyl group. The compound’s structure combines electron-withdrawing groups (methylsulfonyl and nitro) that may enhance its binding affinity to biological targets, such as enzymes or receptors involved in signaling pathways.
Properties
IUPAC Name |
4-methylsulfonyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5S2/c1-27(24,25)14-7-5-11(6-8-14)16(21)19-17-18-15(10-26-17)12-3-2-4-13(9-12)20(22)23/h2-10H,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYSMJACKIWSIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the nitrophenyl group and the benzamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(methylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 4-(methylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the nitrophenyl group and the benzamide moiety. The reaction conditions require specific catalysts and solvents to achieve high yields and purity levels.
Key Reagents and Conditions:
- Oxidizing Agents: Potassium permanganate for oxidation reactions.
- Reducing Agents: Sodium borohydride for reduction reactions.
- Solvents: Dimethylformamide (DMF) is commonly used in biological activity assays.
Scientific Research Applications
The compound has a wide range of applications in scientific research:
Chemistry
- Building Block: It serves as an essential building block for synthesizing more complex molecules.
- Reagent in Organic Reactions: Utilized in various organic reactions due to its functional groups.
Biology
- Enzyme Inhibition Studies: The compound is investigated for its ability to inhibit specific enzymes, which can provide insights into enzyme mechanisms and pathways.
- Antimicrobial Activity: Exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.
Industry
- Material Development: Used in the creation of new materials with tailored properties, such as polymers or coatings that leverage its unique chemical structure.
Case Study on Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of various thiazole derivatives, including this compound. The compound demonstrated significant activity against multidrug-resistant Staphylococcus aureus strains, with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid.
Case Study on Cytotoxic Effects
In another comparative study assessing cytotoxic effects on cancer cell lines, this compound exhibited a notable reduction in cell viability at concentrations above 10 µM. This suggests potential applications in cancer therapeutics.
Mechanism of Action
The mechanism of action of 4-(methylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The pathways involved in its action can vary depending on the specific biological context.
Comparison with Similar Compounds
Key Observations :
Tyrosinase Inhibition (IC₅₀ Values)
| Compound Code | Substituent on Benzamide | Thiazole Substituent | IC₅₀ (µM) |
|---|---|---|---|
| 12 | 4-Nitro | Pyridin-2-yl | 6.1 |
| 14 | 4-Trifluoromethoxy | Pyridin-2-yl | 5.5 |
| 15 | 4-Ethyl | Pyridin-2-yl | 6.5 |
Insights :
- Electron-withdrawing groups (e.g., nitro, trifluoromethoxy) enhance inhibitory potency compared to electron-donating groups (e.g., ethyl).
- The target compound’s 3-nitrophenyl-thiazole group may further optimize activity due to synergistic electron-withdrawing effects.
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | logP* | Solubility* |
|---|---|---|---|
| 4-(Methylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide | ~415.4 | ~2.8 | Low (aqueous) |
| N-(4-(2,4-Dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide | 427.3 | 3.2 | Moderate (DMSO) |
| 4-Nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide | ~354.3 | 2.5 | Moderate (EtOH) |
Notes:
- *Predicted values based on structural analogs.
- Methylsulfonyl and nitro groups reduce solubility but improve membrane permeability .
Biological Activity
4-(methylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide is a complex organic compound that has drawn significant attention in pharmacological research due to its diverse biological activities. This compound features a unique structure combining a thiazole ring, a nitrophenyl group, and a methylsulfonyl moiety, which contribute to its potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes:
- Thiazole ring : A five-membered heterocyclic compound containing sulfur and nitrogen.
- Nitrophenyl group : A benzene ring substituted with a nitro group, known for its electron-withdrawing properties.
- Methylsulfonyl group : Enhances solubility and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Below are detailed findings from various studies.
Antimicrobial Activity
The compound has shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. In a study evaluating its efficacy against common bacterial strains, the following results were observed:
| Compound | Concentration (mM) | Zone of Inhibition (mm) |
|---|---|---|
| E. coli | 8 | 10.5 |
| S. aureus | 7.5 | 8 |
| B. subtilis | 7.5 | 9 |
| S. epidermidis | 7 | 6 |
These results indicate that the compound effectively inhibits bacterial growth, suggesting its potential as a therapeutic agent in treating bacterial infections .
Anticancer Activity
The anticancer properties of the compound have been explored in various cell lines. A structure-activity relationship (SAR) analysis indicated that modifications in the thiazole and phenyl groups significantly influence cytotoxicity. For instance, compounds with electron-donating groups exhibited enhanced activity against cancer cell lines such as HT29 and A-431, with IC50 values lower than standard treatments like doxorubicin .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Antibacterial Mechanism : It is hypothesized that the sulfonamide moiety inhibits dihydropteroate synthase (DHPS), disrupting folate synthesis necessary for bacterial growth .
- Anticancer Mechanism : The thiazole ring may interact with specific proteins involved in cell proliferation and apoptosis, leading to growth inhibition in cancer cells .
Case Studies
Several case studies have highlighted the effectiveness of this compound in various biological assays:
- Study on Antimicrobial Efficacy : A series of derivatives were synthesized and tested for antibacterial activity, revealing that modifications to the methylsulfonyl group significantly enhanced activity against resistant strains .
- Cancer Cell Line Studies : In vitro studies demonstrated that the compound induced apoptosis in cancer cells through mitochondrial pathways, with significant downregulation of anti-apoptotic proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
